

# An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)benzenesulfonamide

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## Compound of Interest

	2-Chloro-4-(trifluoromethyl)benzenesulfonamide
Compound Name:	
Cat. No.:	B129622

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of **2-Chloro-4-(trifluoromethyl)benzenesulfonamide**. The information is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

## Molecular Structure and Properties

**2-Chloro-4-(trifluoromethyl)benzenesulfonamide** is a halogenated aromatic sulfonamide with the chemical formula  $C_7H_5ClF_3NO_2S$ .<sup>[1][2]</sup> Its molecular structure consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a sulfonamide group.

Molecular Structure:

Caption: 2D structure of **2-Chloro-4-(trifluoromethyl)benzenesulfonamide**.

Physicochemical Properties:

Property	Value	Reference
Molecular Weight	259.64 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	146533-47-3	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	169-171 °C	<a href="#">[1]</a> <a href="#">[4]</a>
Boiling Point	325.5 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.584 g/cm³	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[4]</a>
SMILES	N--INVALID-LINK-- <chem>(=O)c1ccc(cc1Cl)C(F)(F)F</chem>	<a href="#">[3]</a>

## Synthesis

A plausible synthetic route to **2-Chloro-4-(trifluoromethyl)benzenesulfonamide** starts from the commercially available 2-chloro-4-(trifluoromethyl)aniline. The synthesis involves a two-step process: conversion of the aniline to the corresponding benzenesulfonyl chloride, followed by amination to the sulfonamide.

### Experimental Protocol:

#### Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

This step is a modification of the standard procedure for the synthesis of arylsulfonyl chlorides from anilines via a diazonium salt intermediate.

- Materials:
  - 2-Chloro-4-(trifluoromethyl)aniline
  - Concentrated Hydrochloric Acid (HCl)
  - Sodium Nitrite (NaNO<sub>2</sub>)
  - Sulfur Dioxide (SO<sub>2</sub>)

- Copper(I) Chloride (CuCl)
- Glacial Acetic Acid
- Ice
- Toluene
- Procedure:
  - A solution of 2-chloro-4-(trifluoromethyl)aniline in a mixture of concentrated HCl and water is prepared and cooled to 0-5 °C in an ice-salt bath.
  - A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.
  - In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared and saturated. Copper(I) chloride is added as a catalyst.
  - The cold diazonium salt solution is slowly added to the sulfur dioxide solution, and the reaction mixture is stirred at room temperature.
  - After the reaction is complete, the mixture is poured into ice water, and the product is extracted with toluene.
  - The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride. The product can be further purified by vacuum distillation.

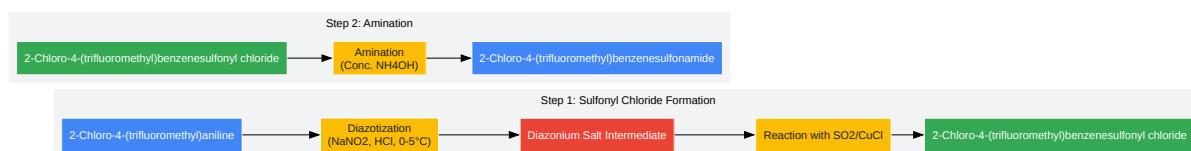
#### Step 2: Synthesis of **2-Chloro-4-(trifluoromethyl)benzenesulfonamide**

This step involves the amination of the sulfonyl chloride.

- Materials:
  - 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

- Concentrated Ammonium Hydroxide (NH<sub>4</sub>OH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Procedure:
  - The crude 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride is dissolved in dichloromethane.
  - The solution is added dropwise to an excess of cold, concentrated ammonium hydroxide with vigorous stirring.
  - The reaction mixture is stirred for several hours at room temperature.
  - The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
  - The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
  - The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure **2-Chloro-4-(trifluoromethyl)benzenesulfonamide**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **2-Chloro-4-(trifluoromethyl)benzenesulfonamide**.

## Spectroscopic Data (Predicted)

While experimental spectra for **2-Chloro-4-(trifluoromethyl)benzenesulfonamide** are not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Aromatic H ortho to SO <sub>2</sub> NH <sub>2</sub>
~ 7.6 - 7.7	dd	1H	Aromatic H meta to SO <sub>2</sub> NH <sub>2</sub>
~ 7.5 - 7.6	d	1H	Aromatic H ortho to Cl
~ 5.0 - 6.0	br s	2H	SO <sub>2</sub> NH <sub>2</sub>

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 140 - 142	C-SO <sub>2</sub> NH <sub>2</sub>
~ 135 - 137	C-Cl
~ 132 - 134 (q)	C-CF <sub>3</sub>
~ 125 - 130	Aromatic CH
~ 122 - 125 (q)	-CF <sub>3</sub>

IR (Infrared) Spectroscopy:

Wavenumber (cm <sup>-1</sup> )	Assignment
~ 3400 - 3200	N-H stretch (sulfonamide)
~ 1600 - 1450	C=C stretch (aromatic)
~ 1350 - 1300	S=O stretch (asymmetric)
~ 1180 - 1140	S=O stretch (symmetric)
~ 1300 - 1100	C-F stretch
~ 800 - 700	C-Cl stretch

Mass Spectrometry (MS):

m/z	Assignment
259/261	[M] <sup>+</sup> (isotopic pattern for Cl)
195/197	[M - SO <sub>2</sub> ] <sup>+</sup>
180	[M - SO <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
145	[C <sub>6</sub> H <sub>3</sub> ClCF <sub>3</sub> ] <sup>+</sup>

## Potential Biological Activity and Signaling Pathways

Benzenesulfonamides are a well-established class of compounds with a wide range of biological activities. Notably, they are known to be effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.<sup>[5][6][7][8][9]</sup> The presence of a trifluoromethyl group can enhance the inhibitory potency and selectivity of sulfonamides against specific CA isoforms.

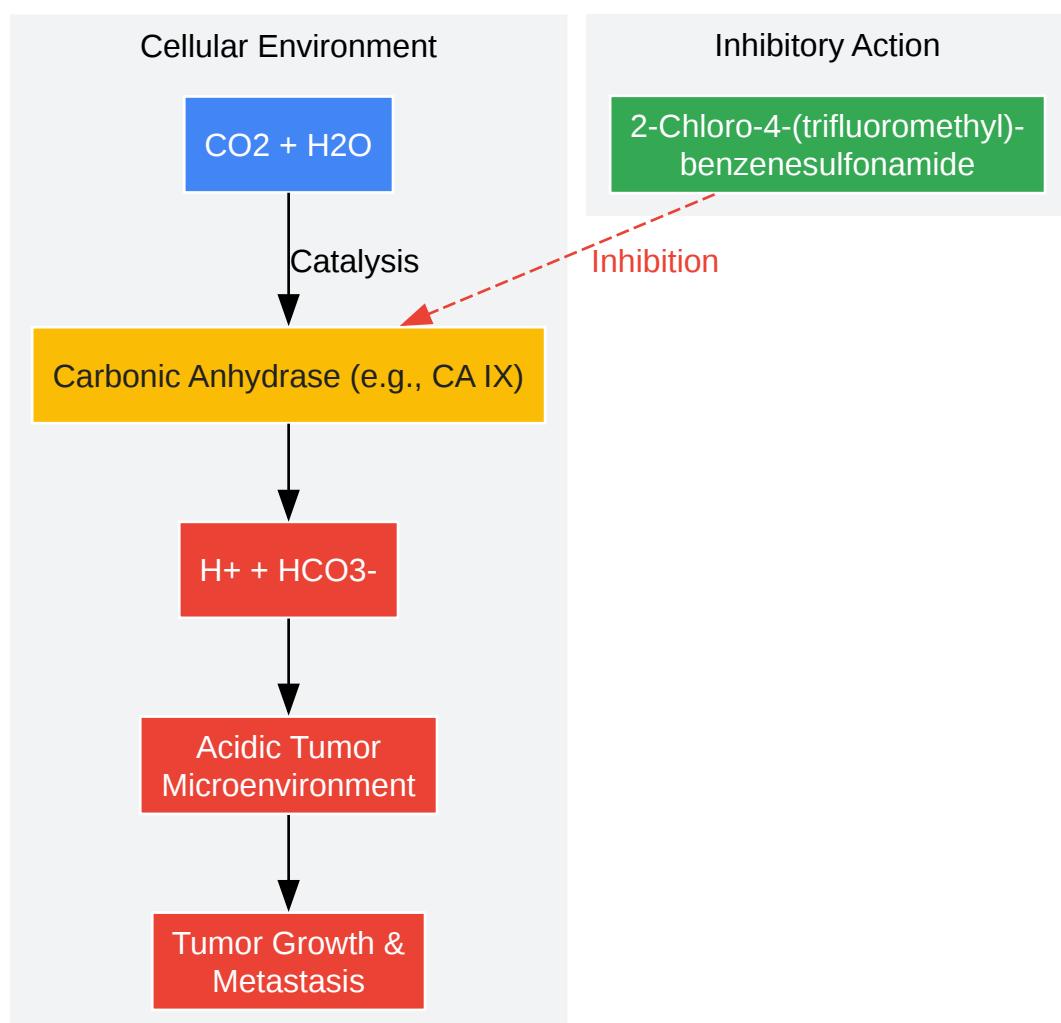
Carbonic Anhydrase Inhibition:

**2-Chloro-4-(trifluoromethyl)benzenesulfonamide** is a potential inhibitor of carbonic anhydrases. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition. Different CA isoforms are implicated in various diseases,

including glaucoma, edema, and some types of cancer. Therefore, this compound could be a valuable lead for the development of novel therapeutic agents targeting specific CA isoforms.

#### Signaling Pathway:

The inhibition of carbonic anhydrase can impact several downstream signaling pathways. For instance, in cancer, the overexpression of certain CA isoforms (e.g., CA IX and CA XII) is associated with tumor progression and metastasis. These enzymes help maintain the acidic tumor microenvironment, which promotes cancer cell survival and invasion. By inhibiting these CAs, **2-Chloro-4-(trifluoromethyl)benzenesulfonamide** could potentially disrupt this acidic microenvironment and thereby inhibit tumor growth.



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Caption: Inhibition of Carbonic Anhydrase by **2-Chloro-4-(trifluoromethyl)benzenesulfonamide**.

## Conclusion

**2-Chloro-4-(trifluoromethyl)benzenesulfonamide** is a compound with significant potential in medicinal chemistry and drug discovery. Its structural features suggest that it may act as a potent and selective inhibitor of carbonic anhydrases, making it a valuable candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer. The synthetic route is accessible, and its physicochemical properties are well-defined. Further experimental studies are warranted to fully elucidate its spectroscopic characteristics, three-dimensional structure, and biological activity profile.

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